molecular formula C20H23N3O6 B2743797 Pomalidomide-C6-COOH CAS No. 2225940-50-9

Pomalidomide-C6-COOH

Cat. No.: B2743797
CAS No.: 2225940-50-9
M. Wt: 401.419
InChI Key: USOIUAJFCJMMOE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pomalidomide-C6-COOH, a derivative of Pomalidomide, primarily targets Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates substrates targeting them for proteolysis .

Mode of Action

This compound acts as a ligand for CRBN , recruiting this protein for the formation of PROTACs (Proteolysis-Targeting Chimeras) . As an immunomodulatory agent with antineoplastic activity, it inhibits the proliferation and induces apoptosis of various tumor cells . It is more potent than thalidomide and lenalidomide .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been shown to inhibit angiogenesis by decreasing concentrations of VEGF and hypoxia-inducible factor 1 alpha (HIF-1a) . It also disrupts the interaction between myeloma cells and the bone marrow microenvironment, enhancing T cell– and natural killer cell–mediated immunity .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis, inactivation of nuclear factor-kappa β (NF-κβ), downregulation of C/Ebβ, activation of caspase-8 . It also increases immune surface marker expression in EBV‑infected tumor cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been suggested that the drug exposure is higher in peripheral compartments of patients with multiple myeloma vs. healthy subjects . Furthermore, the compound is used in the recruitment of CRBN protein, suggesting that the cellular environment and the availability of target proteins can influence its action .

Biochemical Analysis

Biochemical Properties

Pomalidomide-C6-COOH interacts with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex . This interaction is crucial for the recruitment of CRBN protein . This compound can be connected to the ligand for protein by a linker to form PROTAC .

Cellular Effects

This compound has demonstrated significant therapeutic activity in multiple myeloma . It has been shown to inhibit stromal cell adhesion and markedly inhibit angiogenesis by decreasing concentrations of VEGF and hypoxia-inducible factor 1 alpha (HIF-1a) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cereblon (CRBN), forming an E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis . This mechanism is crucial for the anti-myeloma activity of this compound .

Temporal Effects in Laboratory Settings

This compound has shown to be effective in reducing functional impairments in a well-characterized animal model of TBI within 5 hours post-injury

Dosage Effects in Animal Models

In animal models, this compound has shown strong antiangiogenic and teratogenic effects .

Metabolic Pathways

This compound is extensively metabolized prior to excretion, with excreted metabolites being similar to those observed in circulation . The clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation .

Subcellular Localization

The subcellular localization of this compound is critical for the efficacy of thalidomide-based medications . For instance, the cytoplasmic translation factor GSPT1 is degraded following treatment with the thalidomide derivative CC-885 only when CRBN is present in the cytoplasm

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-C6-COOH involves the preparation of Pomalidomide-linkers, which are essential for the formation of these conjugates. The preparation of these linkers can be achieved through various methods, including alkylation and acylation of the aromatic amine . The process typically involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step continuous flow synthesis. This method allows for a reliable and robust production process, ensuring high yield and purity . The process involves several steps, including the use of various organic solvents and reaction conditions to achieve the desired product.

Properties

IUPAC Name

7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6/c24-15-10-9-14(18(27)22-15)23-19(28)12-6-5-7-13(17(12)20(23)29)21-11-4-2-1-3-8-16(25)26/h5-7,14,21H,1-4,8-11H2,(H,25,26)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOIUAJFCJMMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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